molecular formula C26H21N5OS2 B4007623 6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline

6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline

Cat. No.: B4007623
M. Wt: 483.6 g/mol
InChI Key: KGYWBPQVFXEALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline is a useful research compound. Its molecular formula is C26H21N5OS2 and its molecular weight is 483.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.11875266 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Materials Science and Chemistry

  • Pyridinyl-Containing Benzoxazine : The synthesis of a pyridinyl-containing benzoxazine demonstrates the compound's potential in materials science, particularly in enhancing the properties of epoxy resins. The presence of the pyridinyl group improves solubility and catalyzes the ring-opening of benzoxazine, indicating its usefulness in creating thermosets with favorable thermal properties (Lin et al., 2014).

Pharmacological Research

  • Antimicrobial and Antimycobacterial Activities : Compounds with structures analogous to the query compound have been evaluated for their antimicrobial activities. For example, novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles have shown promising activities against various pathogenic bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Zaki et al., 2019).

  • Catalysis in Organic Synthesis : The utilization of piperazine-based dicationic Bronsted acidic ionic salt for the synthesis of (thio)barbituric acid derivatives underscores the role of such compounds in facilitating organic reactions, particularly in water, which is significant for green chemistry applications (Darvishzad et al., 2019).

Photocatalysis and Metal-Organic Frameworks (MOFs)

  • Photocatalysis : The assembly of novel Anderson-type polyoxometalate-based MOFs from isomeric bis(pyridylformyl)piperazine ligands for the degradation of methylene blue under different light conditions demonstrates the potential of these compounds in environmental remediation and photocatalytic applications (Wang et al., 2014).

Properties

IUPAC Name

(2,3-dithiophen-2-ylquinoxalin-6-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5OS2/c32-26(31-13-11-30(12-14-31)23-7-1-2-10-27-23)18-8-9-19-20(17-18)29-25(22-6-4-16-34-22)24(28-19)21-5-3-15-33-21/h1-10,15-17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYWBPQVFXEALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CS5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline
Reactant of Route 2
Reactant of Route 2
6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline
Reactant of Route 3
Reactant of Route 3
6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline
Reactant of Route 4
Reactant of Route 4
6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline
Reactant of Route 5
Reactant of Route 5
6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline
Reactant of Route 6
Reactant of Route 6
6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.